molecular formula C22H28N2O3S B11230284 N-(2,3-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(2,3-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11230284
M. Wt: 400.5 g/mol
InChI Key: KUEXXYYNHGUQAW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and sulfonyl and methylbenzyl substituents.

Preparation Methods

The synthesis of N-(2,3-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonyl and carboxamide groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(2,3-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-16-9-6-12-21(18(16)3)23-22(25)19-11-7-13-24(14-19)28(26,27)15-20-10-5-4-8-17(20)2/h4-6,8-10,12,19H,7,11,13-15H2,1-3H3,(H,23,25)

InChI Key

KUEXXYYNHGUQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3C)C

Origin of Product

United States

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